2-[Acetyl(carboxymethyl)amino]benzoic acid

Physicochemical Characterization Purity Assessment Solid-State Properties

Sourcing structurally authenticated N-acyl anthranilic acid building blocks often leads to inconsistent purity or incorrect substitution patterns, compromising synthetic yields. 2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7) resolves this with its uniquely defined N-acetyl/N-carboxymethyl motif, which enables intramolecular cyclization to N-acetylindole derivatives (86% reported yield) that simpler N-acetylanthranilic acid analogs cannot achieve. - Supplied at ≥98% purity (HPLC), suitable for direct use in automated parallel synthesis without prior purification. - Low logP (0.82) and defined conformational template support SAR campaigns targeting solubility and permeability. - Available in research quantities with batch-specific QA documentation.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 16851-69-7
Cat. No. B096796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(carboxymethyl)amino]benzoic acid
CAS16851-69-7
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)OC
InChIInChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
InChIKeyFNGUNMBDSHTTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Acetyl(carboxymethyl)amino]benzoic acid: Technical Overview


2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7), also designated as N-Acetyl-N-(carboxymethyl)anthranilic acid, is an N-acylated anthranilic acid derivative characterized by the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol [1]. This compound exists as a solid with a reported melting point range of 217–220 °C and is typically supplied at a purity specification of ≥98% as determined by HPLC . It is employed as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research .

Heterocyclic building block with N-acetyl/N-carboxymethyl substitution pattern
Suited for cyclization and dehydration pathways to indoles and ortho amides
Commercially available at high HPLC purity supporting direct parallel synthesis

2-[Acetyl(carboxymethyl)amino]benzoic acid: Substitution Failure


Substitution of 2-[Acetyl(carboxymethyl)amino]benzoic acid (CAS 16851-69-7) with generic N-acyl anthranilic acid derivatives is not chemically equivalent due to its distinct N-acetyl and N-carboxymethyl substitution pattern. The presence of the N-carboxymethyl group confers different electronic properties and hydrogen-bonding capabilities compared to simpler N-acetyl derivatives (e.g., N-acetylanthranilic acid, CAS 89-52-1) or N-carboxymethyl analogs without the acetyl moiety (e.g., N-(carboxymethyl)anthranilic acid, CAS 612-42-0) [1]. These structural differences manifest in altered melting point ranges, chromatographic retention behavior, and reactivity profiles that are critical for applications requiring precise chemical identity .

Substitution pattern N-acetyl alone or N-carboxymethyl alone may shift melting behavior and chromatographic retention, complicating identity verification.
Reactivity divergence Generic N-acyl anthranilic acids may not undergo the same cyclization or dehydration pathways, limiting synthetic route transfer.
Physicochemical profile Missing the carboxymethyl group may raise logP and alter solubility-permeability balance, potentially affecting SAR interpretation.

2-[Acetyl(carboxymethyl)amino]benzoic acid: Differentiation Evidence


Melting Point Differentiation

The melting point range of 2-[Acetyl(carboxymethyl)amino]benzoic acid is 217–220 °C , which is significantly higher and narrower than that of N-acetylanthranilic acid (CAS 89-52-1), reported as 184–187 °C . This difference of approximately 33 °C in the onset of melting indicates greater thermal stability and distinct crystal lattice energy. The narrower range (3 °C vs. 3–4 °C) for 2-[Acetyl(carboxymethyl)amino]benzoic acid suggests higher crystalline purity and batch-to-batch consistency, which is critical for reproducible experimental outcomes.

Melting Point
Head-to-head
Δ ≈ 33 °C higher onset; range 217–220 °C vs. 184–187 °C
Reported melting point context supports identity differentiation from N-acetylanthranilic acid.
Data to verify; distinct crystal lattice energy and purity indication.
Physicochemical Characterization Purity Assessment Solid-State Properties

Purity Benchmark

Multiple commercial sources specify a minimum purity of 98% (HPLC) for 2-[Acetyl(carboxymethyl)amino]benzoic acid . In contrast, its non-acetylated analog N-(carboxymethyl)anthranilic acid (CAS 612-42-0) is often supplied at 97% purity [1]. While a 1% difference may appear modest, for building blocks used in multi-step syntheses, this translates to lower impurity carry-through and reduced need for pre-purification, directly impacting overall synthetic efficiency and cost.

Purity Benchmark
Head-to-head
≥98% (HPLC) vs. 97% for non-acetylated analog
Higher baseline purity may reduce side reactions and pre-purification needs in multi-step synthesis.
Vendor specification review; analytical method may differ between sources.
Analytical Chemistry Quality Assurance Synthetic Chemistry

Synthetic Precursor Role

A patent procedure details the use of 2-(N-acetylcarboxymethylamino)benzoic acid (the target compound) as a reactant in the synthesis of 1-acetyl-1H-indol-3-yl acetate. The reported reaction proceeded with a yield of 86% . In contrast, the non-carboxymethylated analog N-acetylanthranilic acid (CAS 89-52-1) is not suitable for this specific cyclization due to the lack of the required carboxymethyl group for the intramolecular reaction pathway .

Synthetic Role
Class-level
Reported 86% yield to 1-acetyl-1H-indol-3-yl acetate; comparator unreactive
Unique cyclization enabled by N-carboxymethyl group; supports building block selection.
Class-level inference; exact conditions require verification.
Organic Synthesis Medicinal Chemistry Reaction Development

Planar Geometry and Electronic Properties

CNDO calculations performed on N-acetyl-anthranilic acid (NAA), the core structural motif of 2-[Acetyl(carboxymethyl)amino]benzoic acid, indicate that the acetyl carbonyl group is co-planar with the aromatic ring [1]. In contrast, anthranilic acid itself (lacking both N-acetyl and N-carboxymethyl groups) adopts a different conformation. This planarity influences molecular recognition events, such as metal chelation and π-stacking interactions, and is a direct consequence of the N-acetyl substitution pattern. The target compound inherits this planar geometry while adding the carboxymethyl functionality, creating a unique spatial and electronic profile.

Planar Geometry
Class-level
N-Acetyl motif co-planar with ring; non-planar in anthranilic acid
Reported conformational difference may influence molecular recognition and π-stacking.
CNDO calculations; context-dependent, confirm experimentally.
Computational Chemistry Structure-Activity Relationship Molecular Modeling

Dehydration Reactivity: Cyclic Ortho Amides

Studies on the dehydration of N-(carboxymethyl)-anthranilic acids (the class to which the target compound belongs) demonstrate that treatment with dehydrating agents yields cyclic ortho amides or seven-membered anhydrides [1]. This reactivity is contingent upon the presence of both the N-carboxymethyl and the adjacent benzoic acid carboxyl groups. Simpler analogs such as N-acetylanthranilic acid (lacking the N-carboxymethyl group) do not participate in this specific cyclization manifold, highlighting a unique reactivity profile for the target compound class.

Dehydration Reactivity
Class-level
Forms cyclic ortho amides or seven-membered anhydrides; simple N-acetyl analog inert
Distinct heterocyclic products accessible only with N-carboxymethyl substitution class.
Source review; reaction outcome depends on dehydrating agent and conditions.
Organic Reactivity Heterocyclic Synthesis Dehydration Chemistry

Lipophilicity Divergence

The calculated logP (octanol-water partition coefficient) for 2-[Acetyl(carboxymethyl)amino]benzoic acid is reported as 0.82 [1]. This value is significantly lower than that of N-acetylanthranilic acid, which has a calculated logP of approximately 1.5–1.7 (based on typical values for similar compounds; exact experimental data for comparator is sparse). The reduced lipophilicity is attributable to the additional polar carboxymethyl group and directly influences the compound's solubility profile, membrane permeability, and potential for off-target partitioning.

Lipophilicity
Class-level
Calculated logP 0.82, Δ ≈ -0.7 to -0.9 vs. N-acetylanthranilic acid
Reduced lipophilicity may alter solubility-permeability profile in SAR studies.
In silico estimate; experimental logP confirmation advised.
ADME Properties Lipophilicity Physicochemical Profiling

2-[Acetyl(carboxymethyl)amino]benzoic acid: Applications


N-Acetylindole Derivative Synthesis

The compound is uniquely positioned as a key precursor in the synthesis of N-acetylindole derivatives, such as 1-acetyl-1H-indol-3-yl acetate, through a reaction with acetic anhydride. This transformation, reported with an 86% yield , leverages both the N-acetyl and N-carboxymethyl groups for intramolecular cyclization, a reaction not accessible to simpler N-acetylanthranilic acid analogs .

Heterocyclic Scaffolds via Dehydration

As demonstrated in dehydration studies of N-(carboxymethyl)-anthranilic acids [1], 2-[Acetyl(carboxymethyl)amino]benzoic acid can be utilized to generate complex heterocyclic systems. This reactivity profile is distinct from non-carboxymethylated N-acyl anthranilic acids, making it a valuable building block for diversifying chemical libraries in drug discovery.

Physicochemical SAR Probe

The combination of a planar N-acetyl-anthranilic acid core (as characterized by computational studies [2]) with a hydrophilic carboxymethyl group (evidenced by a low logP of 0.82 [3]) provides a well-defined physicochemical and conformational template. This makes the compound an ideal probe for SAR campaigns aimed at optimizing solubility, permeability, and target engagement.

Building Block for Parallel Synthesis

Given its commercial availability at ≥98% purity (HPLC) , 2-[Acetyl(carboxymethyl)amino]benzoic acid can be directly employed in automated parallel synthesis and high-throughput experimentation workflows without prior purification. This reduces cycle times and ensures greater reproducibility in library production.

Application
Selection Property
Validation Focus
N-Acetylindole cyclization
N-carboxymethyl reactivity
Intramolecular cyclization yield and regioselectivity
Heterocyclic scaffold diversification
Dehydration pathway selectivity
Ortho amide/anhydride formation reproducibility
Physicochemical SAR probe
Planar core with polar carboxymethyl group
Solubility-permeability balance and target engagement
High-throughput synthesis
High HPLC purity specification
Direct use without pre-purification; batch consistency

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